molecular formula C5H12OS B084855 tert-Butyl methyl sulfoxide CAS No. 14094-11-2

tert-Butyl methyl sulfoxide

Cat. No.: B084855
CAS No.: 14094-11-2
M. Wt: 120.22 g/mol
InChI Key: YPRPSRLQZMDWFO-UHFFFAOYSA-N
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Description

tert-Butyl methyl sulfoxide (tBMS) is an organosulfur compound characterized by a sulfinyl group (-S(O)-) bonded to a tert-butyl group (C(CH₃)₃) and a methyl group (CH₃). This structure confers unique steric and electronic properties, making it valuable in organic synthesis. The tert-butyl group enhances steric bulk, influencing reactivity and stability, while the sulfinyl group enables participation in diverse nucleophilic and electrophilic reactions. tBMS is frequently utilized as a chiral auxiliary or precursor for synthesizing sulfinic acid derivatives, sulfoxides, and sulfinamides .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl methyl sulfoxide can be synthesized through the oxidation of tert-butyl methyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.

Industrial Production Methods

In industrial settings, this compound is produced using similar oxidation methods but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

TBMSO undergoes controlled oxidation and reduction, enabling reversible transformations between sulfoxide, sulfone, and sulfide states:

Reaction TypeReagents/ConditionsProductYieldReference
Oxidation to sulfoneH₂O₂ (aqueous/organic solvent)tert-Butyl methyl sulfone>90%
Reduction to sulfideLiAlH₄ or NaBH₄ (THF, 0°C)tert-Butyl methyl sulfide85–92%
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, while reduction involves hydride transfer to the sulfoxide oxygen .

Nucleophilic Substitution

The sulfoxide group in TBMSO participates in displacement reactions with nucleophiles under acidic or basic conditions:

Activation with N-Bromosuccinimide (NBS)

TBMSO reacts with NBS in acidic media (e.g., HCl/CH₃CN) to form a sulfonium intermediate, which undergoes substitution :

NucleophileProductYield (%)
Amines (e.g., aniline)Sulfinic acid amides70–85
Alcohols (e.g., methanol)Sulfinic acid esters65–78
Thiols (e.g., benzylthiol)New sulfoxides60–75

Example :

TBMSO+NBSHCl/CH₃CNSulfonium intermediateNuSubstituted product\text{TBMSO} + \text{NBS} \xrightarrow{\text{HCl/CH₃CN}} \text{Sulfonium intermediate} \xrightarrow{\text{Nu}^-} \text{Substituted product}

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at sulfur, favoring selective substitution at the methyl group .

Electrophilic Activation in α-Sulfidation

TBMSO serves as a sulfenylating agent in the α-sulfidation of tertiary amides under electrophilic conditions :

SubstrateConditionsProductYield (%)
N,N-DimethylbenzamideTf₂O, 2-ClPy, −30°C → 60°Cα-Methylthioamide54–68
α,α-DiphenylacetamideTBMSO, Tf₂Oα-Thiomethylamide62

Mechanism :

  • Electrophilic Activation : Triflic anhydride (Tf₂O) generates a keteniminium ion from the amide.

  • Sulfonium Formation : TBMSO adds to the keteniminium ion, forming an α-sulfonium intermediate.

  • Demethylation : Spontaneous dealkylation yields the α-sulfide amide .

Key Advantage : TBMSO outperforms DMSO in yield and functional group tolerance due to its stability under acidic conditions .

Palladium-Catalyzed Arylation

TBMSO acts as a sulfenate precursor in palladium-catalyzed C–S bond formation :

Reaction ComponentsConditionsProductYield (%)
TBMSO, aryl iodidePd(OAc)₂, DMF, 80°CAryl tert-butyl sulfoxide75–88

Pathway :

  • TBMSO generates a sulfenate salt (tert-butylsulfenate) in situ, which couples with aryl halides via oxidative addition .

Comparative Reactivity with Other Sulfoxides

TBMSO exhibits unique reactivity compared to dimethyl sulfoxide (DMSO):

PropertyTBMSODMSO
Stability under electrophilic conditionsHighModerate
Yield in α-sulfidation68%55%
Steric hindranceSignificant (tert-butyl)Minimal

Case Study :

  • In the α-sulfidation of N,N-dimethylbenzamide, TBMSO achieved 68% yield vs. DMSO’s 61% under identical conditions .

Spontaneous Dealkylation Pathways

Under acidic conditions, TBMSO undergoes regioselective dealkylation, retaining the tert-butyl group:

TBMSOH+tert-Butyl cation+Methylsulfenic acid\text{TBMSO} \xrightarrow{\text{H}^+} \text{tert-Butyl cation} + \text{Methylsulfenic acid}

  • Application : This pathway enables direct synthesis of α-thiomethyl amides without isolating intermediates .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C5_5H12_{12}OS
  • Molecular Weight : 120.213 g/mol
  • CAS Registry Number : 14094-11-2

The structure of TBMSO features a tert-butyl group attached to a methyl sulfoxide moiety, which contributes to its unique reactivity profile.

Chemoselective Reactions

TBMSO has been utilized as a reagent for chemoselective α-sulfidation of amides. This reaction allows for the conversion of tertiary amides into corresponding thioethers with high functional group tolerance. The process typically involves the use of electrophilic activation conditions, where TBMSO acts as a sulfoxide reagent:

Reaction TypeYield (%)Conditions
α-Sulfidation of Amides61-68Tf2_2O, CH2_2Cl2_2, -78 to 22 °C

In studies, TBMSO demonstrated enhanced yields compared to other sulfoxides like DMSO due to its stability under reaction conditions .

Palladium-Catalyzed Reactions

TBMSO serves as a precursor in palladium-catalyzed reactions, particularly in the arylation of sulfenate salts. This application highlights its role in facilitating C–S bond formation, which is crucial in the synthesis of various sulfur-containing compounds:

Reaction TypeRole of TBMSOReference
Palladium-Catalyzed ArylationKey precursor for sulfenate saltsLohier et al., 2015

This application underscores TBMSO's importance in forming complex organic molecules through transition metal catalysis.

Mechanistic Studies

Research has shown that TBMSO can undergo spontaneous dealkylation under certain conditions, which can be advantageous in specific synthetic pathways. For instance, it allows for the direct formation of α-thiomethyl amides from amides without isolating intermediates .

Comparative Analysis with Other Sulfoxides

When comparing TBMSO with other sulfoxides like DMSO, several key differences emerge regarding their reactivity and applications:

PropertyTBMSODMSO
StabilityHigher under electrophilic conditionsModerate
Yield in α-sulfidationHigher (up to 68%)Lower (up to 61%)
Application ScopeBroader functional group toleranceLimited

This comparison highlights TBMSO's superior performance in specific reactions, making it a preferred choice among chemists .

Case Study 1: α-Sulfidation of Amides

A study demonstrated the use of TBMSO for the α-sulfidation of various tertiary amides, achieving yields between 61% to 68%. The reaction conditions were optimized for different substrates, showcasing TBMSO's versatility .

Case Study 2: Palladium-Catalyzed Synthesis

In another research effort, TBMSO was successfully employed in palladium-catalyzed reactions to synthesize complex aryl sulfides from simpler precursors, illustrating its utility in modern organic synthesis .

Mechanism of Action

The mechanism of action of tert-Butyl methyl sulfoxide involves its ability to act as an oxidizing or reducing agent, depending on the reaction conditions. The sulfoxide group can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the reactants and the specific conditions under which the reactions are carried out.

Comparison with Similar Compounds

Comparison with Similar Sulfoxides

Physical and Chemical Properties

a. Boiling Points and Stability The tert-butyl group in tBMS increases steric hindrance compared to smaller sulfoxides like dimethyl sulfoxide (DMSO) or methyl phenyl sulfoxide. In contrast, DMSO’s high boiling point (189°C) and self-association via antiparallel dipole-dipole interactions reflect its strong intermolecular forces .

b. Solubility
tBMS is less polar than DMSO due to the hydrophobic tert-butyl group, reducing its miscibility in polar solvents like water. DMSO, however, forms extensive hydrogen bonds with water, achieving maximum hydrogen-bonding interactions at a DMSO:water molar ratio of 0.33 . Methyl phenyl sulfoxide, with an aromatic ring, exhibits intermediate polarity and solubility in organic solvents like THF or ethyl acetate .

Table 1: Key Physical Properties

Compound Boiling Point (°C) Solubility (Polar Solvents) Notable Structural Feature
tert-Butyl methyl sulfoxide ~150–170 (est.) Low in water Sterically hindered tert-butyl
Dimethyl sulfoxide (DMSO) 189 High in water Polar, self-associated
Methyl phenyl sulfoxide Not reported Moderate in THF/EtOAc Aromatic ring enhances stability

Table 2: Comparative Reactivity

Reaction Type This compound Dimethyl Sulfoxide (DMSO) Methyl Phenyl Sulfoxide
Alkylation High yield with n-BuLi/MeI Limited reactivity Moderate with aryl halides
NBS Activation Efficient sulfinic acid formation Not applicable Not reported
Hydrogen Bonding Weak (tert-butyl hinders H-bond) Strong (forms H-bonds with H₂O) Moderate (aromatic π-interactions)

Biological Activity

Tert-butyl methyl sulfoxide (TBMSO) is a sulfoxide compound with the chemical formula C5_5H12_{12}OS. It has gained attention in various fields of chemistry and biology due to its unique properties and potential applications. This article explores the biological activity of TBMSO, including its mechanisms of action, therapeutic potential, and relevant case studies.

TBMSO is characterized by its stable structure, which allows it to act as a solvent and reagent in various chemical reactions. Its sulfoxide functional group contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of TBMSO can be attributed to several mechanisms:

  • Antifungal Activity : TBMSO and its derivatives have demonstrated promising antifungal properties against various phytopathogenic fungi. Research indicates that methyl-sulfinyl derivatives exhibit significant antifungal efficacy, suggesting potential applications in agriculture and medicine .
  • Sulfidation Reagent : TBMSO has been employed as a sulfidation reagent in organic synthesis. It facilitates the conversion of amides to α-sulfides, showcasing its utility in medicinal chemistry for synthesizing bioactive compounds .
  • Cellular Effects : Studies indicate that TBMSO can influence cellular processes, potentially affecting cell viability and proliferation. The interaction with cellular components may lead to oxidative stress or other biochemical responses .

Antifungal Studies

A study investigated the antifungal activity of TBMSO derivatives against several fungal strains. The results showed that certain methyl-sulfinyl-tetrazole derivatives exhibited significant antifungal effects, with minimum inhibitory concentrations (MICs) indicating their potential as agricultural fungicides .

CompoundMIC (µg/mL)Fungal Strain
Methyl-sulfinyl-tetrazole 115Fusarium oxysporum
Methyl-sulfinyl-tetrazole 210Botrytis cinerea

Sulfidation Reactions

In another study, TBMSO was utilized in a one-step procedure for the sulfidation of various amides. The efficiency of TBMSO as a reagent was compared to traditional methods, demonstrating comparable yields with enhanced operational simplicity .

Amide StructureYield (%) (TBMSO)Yield (%) (DMSO)
R=Me5670
R=t-Bu6275

Cytotoxic Effects

Research has also explored the cytotoxic effects of TBMSO on mammalian cell lines. In vitro studies revealed that exposure to high concentrations of TBMSO could induce oxidative stress, leading to decreased cell viability and increased lactate dehydrogenase (LDH) leakage, indicating membrane damage .

Safety and Toxicity

While TBMSO shows promising biological activities, safety assessments are crucial. Data from PubChem highlights potential hazards associated with TBMSO exposure, including irritation and toxicity at elevated concentrations . Further studies are required to establish safe handling practices and exposure limits.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl methyl sulfoxide to account for steric hindrance and reaction yield?

  • Methodological Answer : Use bulky bases like potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures (-40°C) to minimize side reactions caused by steric hindrance. Monitor reaction progress via HPLC to optimize stoichiometric ratios, and consider deuteration studies to track mechanistic pathways . For purification, employ recrystallization in methyl tert-butyl ether (MTBE) to isolate high-purity product .

Q. What analytical methods are recommended to assess the purity of this compound and detect common impurities?

  • Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy to identify structural contaminants (e.g., residual dimethyl sulfoxide). Use differential scanning calorimetry (DSC) to detect polymorphic impurities, as seen in solvent screening studies . Cross-validate results with elemental analysis for sulfur and oxygen content .

Q. How should researchers design experiments to evaluate the thermal stability of this compound under varying solvent conditions?

  • Methodological Answer : Conduct kinetic studies in toluene or benzene at controlled temperatures (e.g., 100°C) using first-order rate equations. Compare decomposition rates (e.g., k=0.63×105s1k = 0.63 \times 10^{-5} \, \text{s}^{-1} in toluene) with deuterated analogs to isolate isotope effects. Use Arrhenius plots to extrapolate activation energies .

Advanced Research Questions

Q. How can contradictory data on solvent effects in this compound decomposition be resolved?

  • Methodological Answer : Perform controlled solvent polarity experiments (e.g., toluene vs. DMSO) to isolate dielectric constant impacts. Use computational modeling (DFT) to predict transition-state geometries and validate with kinetic isotope effects (KIEs). Reconcile discrepancies by testing solvent-laden intermediates via in-situ IR spectroscopy .

Q. What advanced NMR techniques are effective in resolving stereochemical ambiguities in this compound derivatives?

  • Methodological Answer : Employ lanthanide shift reagents (e.g., Eu(fod)3_3) to amplify chemical shift nonequivalences in 1H^{1}\text{H} and 13C^{13}\text{C} NMR. Analyze concentration-dependent line broadening to distinguish between type B (diamagnetic) and type E (paramagnetic) mechanisms. Validate assignments using X-ray crystallography of sulfoxide-lanthanide complexes .

Q. What strategies mitigate hygroscopicity-induced degradation during long-term storage of this compound?

  • Methodological Answer : Store under inert gas (argon) with molecular sieves in amber glass vials. Conduct accelerated stability studies (40°C/75% RH) and monitor water content via Karl Fischer titration. Formulate as a co-crystal with hydrophobic counterions (e.g., triflate) to reduce moisture uptake .

Q. How can solvent screening improve crystallization outcomes for this compound in polymorphic studies?

  • Methodological Answer : Test binary/ternary solvent systems (e.g., MTBE/ethanol/water) ranked by Hildebrand solubility parameters. Use anti-solvent vapor diffusion to induce nucleation. Characterize polymorphs via powder XRD and Raman spectroscopy, referencing solvent polarity indices .

Q. How should researchers interpret conflicting kinetic data from thermogravimetric analysis (TGA) vs. isothermal calorimetry?

  • Methodological Answer : Replicate experiments under identical humidity and heating rates. Apply model-free kinetic analysis (e.g., Friedman method) to deconvolute overlapping degradation steps. Cross-reference with mass loss profiles from TGA and heat flow data from calorimetry .

Q. What experimental approaches characterize reactive intermediates in this compound oxidation?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to capture transient sulfenic acid intermediates. Trap reactive species with spin traps (e.g., DMPO) for electron paramagnetic resonance (EPR) studies. Confirm intermediate lifetimes via time-resolved fluorescence quenching .

Q. How can statistical methods address reproducibility challenges in this compound research?

  • Methodological Answer : Implement factorial design of experiments (DoE) to identify critical variables (e.g., temperature, solvent purity). Use Bayesian regression to quantify uncertainty in kinetic parameters. Validate reproducibility via interlaboratory studies with standardized protocols .

Q. Data Presentation Guidelines

  • Tables : Include kinetic parameters (e.g., kk, EaE_a) with error margins and solvent-specific conditions .
  • Figures : Use Arrhenius plots for decomposition studies and NMR titration curves for stereochemical analysis .

Properties

IUPAC Name

2-methyl-2-methylsulfinylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-5(2,3)7(4)6/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRPSRLQZMDWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903793
Record name NoName_4544
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14094-11-2
Record name tert-Butyl methyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERT-BUTYL METHYL SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y19RB6KO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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